N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide
Description
N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a 2-methoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The fluorine atom and methoxy group in this compound are strategically placed to modulate electronic effects, solubility, and binding interactions, making it a candidate for pharmacological optimization.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZKVHGTNAKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide typically involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the corresponding thiosemicarbazone . This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with 2-methoxybenzoyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide involves its interaction with various molecular targets. The 1,3,4-thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell proliferation . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Substituents and Associated Activities of Thiadiazole Derivatives
- Lipophilic Groups: The trifluoromethyl (CF3) group in N-[5-(Benzylthio)-thiadiazol-2-yl]-2-(4-CF3-phenyl)acetamide improves membrane permeability, critical for anticancer activity .
- Methoxy vs. Fluoro: The target compound’s 2-methoxybenzamide may enhance solubility compared to nitro derivatives, while the 4-fluorophenyl group could stabilize π-π stacking in target binding .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
- Anticonvulsant Activity: The nitro derivative () outperforms Depakin® in seizure models, likely due to enhanced hydrogen bonding with targets.
- Thermal Stability: Thiadiazoles with aromatic substituents (e.g., ’s antipyrine derivative) show high thermal stability (decomposition >250°C), suggesting robustness for formulation .
Biological Activity
N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide is a compound within the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy with other related compounds.
- Molecular Formula : C16H12FN3O2S
- Molecular Weight : 327.35 g/mol
- IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxicity against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Testing :
- The compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.
- Results indicated an IC50 value of approximately 10.10 µg/mL against MCF-7 cells and 9.6 µM against HepG2 cells, demonstrating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
-
Mechanism of Action :
- The mechanism involves induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio. Increased levels of pro-apoptotic proteins were observed in treated cells, leading to cell cycle arrest at the G2/M phase .
- Notably, the compound's structure allows it to interfere with DNA replication and repair mechanisms in cancer cells .
Comparative Efficacy
To better understand the effectiveness of this compound, a comparison with other thiadiazole derivatives was conducted:
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 9.6 | HepG2 | Apoptosis induction via caspase activation |
| Compound 4e (Thiadiazole derivative) | 5.36 | MCF-7 | Cell cycle arrest at G2/M phase |
| Compound 4i (Thiadiazole derivative) | 2.32 | MCF-7 | Apoptosis via increased Bax/Bcl-2 ratio |
Case Studies
Several case studies have illustrated the clinical relevance of thiadiazole derivatives:
- Case Study on Compound 4i :
- Comparative Study with Sorafenib :
Q & A
Q. What synthetic routes are recommended for synthesizing N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with acyl chlorides. For example:
- React 4-fluorophenyl thiosemicarbazide with 2-methoxybenzoyl chloride in pyridine under reflux (90°C, 3 hours) using POCl₃ as a catalyst.
- Precipitate the product by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1) .
Yield Optimization: - Use anhydrous solvents to minimize hydrolysis.
- Control stoichiometry (1:1 molar ratio of reactants) and reaction time (monitored via TLC).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated?
Methodological Answer: A multi-technique approach is employed:
- 1H/13C NMR: Confirm aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10.5 ppm).
- IR Spectroscopy: Identify C=O (amide I, ~1680 cm⁻¹) and C-S-C (thiadiazole, ~685 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography: Resolve crystal packing using SHELXL (SHELX suite). Hydrogen bonding (e.g., N–H···N) stabilizes centrosymmetric dimers .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
-
Anticonvulsant Activity:
- Maximal Electroshock (MES): Measure seizure suppression in rodents (dose: 30–100 mg/kg).
- Subcutaneous Pentylenetetrazole (scPTZ): Assess clonic seizure latency .
-
Anticancer Activity:
-
Data Table:
Cell Line IC₅₀ (μg/mL) Reference HepG2 (Liver) 9.4 HL-60 (Leukemia) 34.2 MCF-7 (Breast) 97.6
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Methodological Answer: Discrepancies often stem from pharmacokinetic challenges:
- Plasma Stability Assays: Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify metabolic degradation pathways.
- Formulation Optimization: Use nanoemulsions or liposomes to enhance bioavailability .
- ADME Studies: Quantify tissue distribution via LC-MS/MS after intravenous/oral administration in rodents. Track metabolites (e.g., demethylated or fluorophenyl-hydroxylated derivatives) .
Q. What computational approaches predict binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Prepare ligand (compound) and receptor (e.g., GABA_A receptor) using Open Babel and PyMOL.
- Flexible docking with Lamarckian GA (100 runs) identifies binding poses.
- Molecular Dynamics (GROMACS):
Q. What quality control protocols ensure batch-to-batch consistency?
Methodological Answer: Follow pharmacopeial guidelines (e.g., USP):
- Purity Analysis:
- HPLC (C18 column): Acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm. Acceptance criteria: ≥98% purity .
- Impurity Profiling:
- TLC (Silica GF254): Ethyl acetate/hexane (3:7), visualize under UV 254 nm. Limit: ≤0.5% impurities .
- Residual Solvents: GC-MS with headspace sampling (limit: ≤500 ppm for pyridine) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation:
- Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Modify methoxy group to nitro (-NO₂) for increased anticonvulsant activity (see analog N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide, 100% protection in MES) .
- Pharmacophore Mapping:
- Use Schrödinger’s Phase to identify critical moieties (thiadiazole core, amide linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
